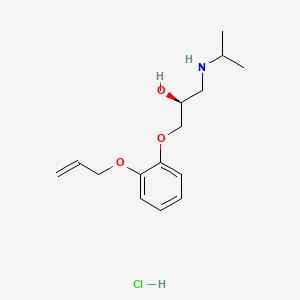
1,1,2,2-Tetrabromopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrabromopropane is an organobromine compound with the molecular formula C₃H₄Br₄. It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms. This compound is known for its significant reactivity and is used in various chemical processes and research applications .
Méthodes De Préparation
1,1,2,2-Tetrabromopropane can be synthesized through the bromination of propyne. The reaction involves the addition of bromine to propyne under controlled conditions, typically yielding this compound in a 27% yield . The reaction conditions include maintaining a specific temperature and using a solvent to facilitate the reaction.
Analyse Des Réactions Chimiques
1,1,2,2-Tetrabromopropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Addition Reactions: It can add to unsaturated compounds, forming more complex molecules
Common reagents used in these reactions include strong bases, nucleophiles, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2-Tetrabromopropane is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It can be used in studies involving halogenated compounds and their biological effects.
Medicine: Research into its potential medicinal properties and interactions with biological systems is ongoing.
Industry: It is used in the manufacture of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrabromopropane involves its reactivity with various molecular targets. It can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and the presence of catalysts or other reagents .
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrabromopropane can be compared with other similar compounds such as:
1,1,2,2-Tetrabromoethane: Similar in structure but with two carbon atoms instead of three.
1,2,2,3-Tetrabromopropane: Another brominated propane derivative with a different bromine substitution pattern
These compounds share some reactivity characteristics but differ in their specific chemical properties and applications.
Propriétés
Numéro CAS |
34570-59-7 |
|---|---|
Formule moléculaire |
C3H4Br4 |
Poids moléculaire |
359.68 g/mol |
Nom IUPAC |
1,1,2,2-tetrabromopropane |
InChI |
InChI=1S/C3H4Br4/c1-3(6,7)2(4)5/h2H,1H3 |
Clé InChI |
JXKZURFTWZXOOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


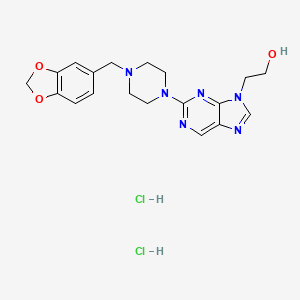
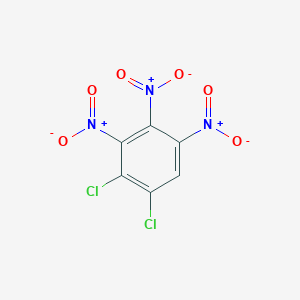
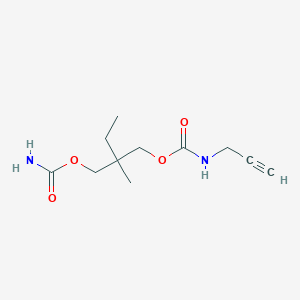
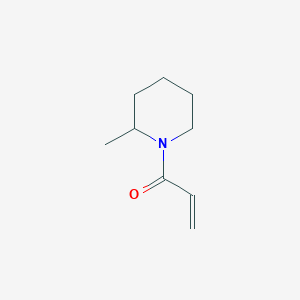
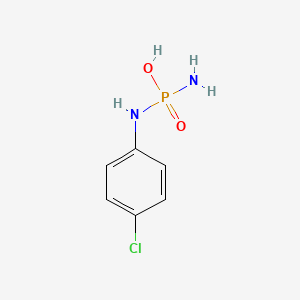
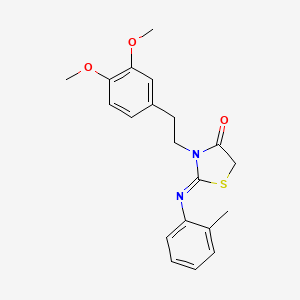
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
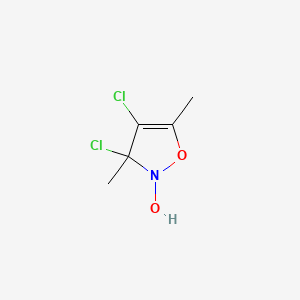
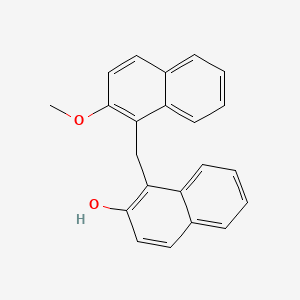

![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)

